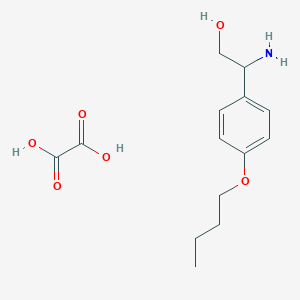

2-Amino-2-(4-butoxyphenyl)ethanol oxalate

Beschreibung

The predictive power of the developed QSAR model must be rigorously validated. nih.gov This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's robustness and stability. nih.gov

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development is evaluated. The predictive R² is a common metric for this purpose. nih.gov

An illustrative QSAR data table for a hypothetical series of 2-Amino-2-(4-butoxyphenyl)ethanol derivatives is presented below. This table showcases the relationship between selected molecular descriptors, and both the experimentally observed and QSAR-predicted biological activities.

| Compound | R-Group | Experimental pIC50 | Predicted pIC50 | LogP | Molecular Weight |

| 1 | -H | 6.2 | 6.1 | 3.5 | 239.3 |

| 2 | -CH3 | 6.5 | 6.4 | 3.9 | 253.3 |

| 3 | -Cl | 6.8 | 6.7 | 4.2 | 273.7 |

| 4 | -F | 6.6 | 6.5 | 3.7 | 257.3 |

| 5 | -OCH3 | 6.3 | 6.2 | 3.4 | 269.3 |

By establishing a reliable QSAR model, researchers can virtually screen large libraries of potential derivatives of 2-Amino-2-(4-butoxyphenyl)ethanol. This in silico screening allows for the prioritization of compounds with the highest predicted efficacy for synthesis and further experimental testing, thereby streamlining the drug discovery process.

Eigenschaften

IUPAC Name |

2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMRGVRMNBUYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Amino 2 4 Butoxyphenyl Ethanol Oxalate and Its Derivatives

Elucidation of Molecular Interactions and Target Binding for Analogs

The biological activity of phenylethanolamine derivatives is dictated by their interactions with specific protein targets, such as receptors and enzymes. Understanding these molecular interactions is key to deciphering their mechanism of action and designing more potent and selective compounds.

Computational modeling techniques are instrumental in visualizing and predicting how phenylethanolamine analogs bind to their receptors. These models provide insights into the specific amino acid residues involved in the interaction and the types of chemical bonds that stabilize the ligand-receptor complex.

For instance, studies on phenylethanolamine derivatives targeting the NR2B subunit of NMDA receptors have utilized molecular modeling to identify critical residues within the binding site. nih.gov These models suggest a "clam-shell-like" structure for the binding domain, where specific amino acids are crucial for ligand recognition and binding. nih.gov For example, substitutions of residues such as Asp101, Ile150, and Phe176 have been shown to alter the binding affinity of phenylethanolamine analogs, confirming their importance in the ligand-receptor interaction. nih.gov

Similarly, in the context of the dopamine (B1211576) transporter (DAT), docking studies with β-phenethylamine derivatives have revealed key interactions. The 4-methylphenyl ring of some derivatives, for example, interacts with Phe76, Val152, Tyr156, and Ser422 of the transporter. biomolther.org A crucial hydrogen bond often forms between the charged amine of the ligand and the polar side chain of Asp79, playing a significant role in the protein-ligand binding. biomolther.org These modeling studies help to rationalize the observed structure-activity relationships and guide the design of new analogs with improved affinity and selectivity.

Phenylethanolamines can act as substrates or inhibitors of enzymes involved in key biochemical pathways. A prominent example is the enzyme phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine (B1679862) to epinephrine (B1671497) in the catecholamine biosynthetic pathway. nih.gov The modulation of PNMT activity by phenylethanolamine derivatives can therefore perturb this pathway, with potential physiological consequences.

Studies have shown that the structure of a phenylethanolamine analog significantly influences its interaction with PNMT. For example, transition-state analogue inhibitors of PNMT have been designed to bind with very high affinity, in the nanomolar range, by mimicking the geometry and electronic properties of the enzymatic transition state. nih.gov Structural analysis of these inhibitors bound to PNMT reveals that they occupy both the substrate (norepinephrine) and cofactor (S-adenosylmethionine) binding sites. nih.gov Specific interactions, such as hydrogen bonds with Asp101, Asp158, and Val159, and π-π stacking with Phe182, are crucial for tight binding. nih.gov

The inhibition of PNMT by these compounds can lead to a decrease in epinephrine levels, which has been investigated for its potential therapeutic effects. The selectivity of these inhibitors is a critical factor, and studies have demonstrated that it is possible to design compounds with high selectivity for PNMT over other targets like the α2-adrenoceptor. nih.gov

Perturbations in amino acid metabolism, such as in phenylketonuria (PKU), can also shed light on the broader impact of altered phenylethanolamine-related pathways. In PKU, a deficiency in phenylalanine hydroxylase leads to the accumulation of phenylalanine and its metabolites, affecting multiple metabolic pathways, including those for tyrosine and tryptophan. nih.govnih.gov This highlights the interconnectedness of these biochemical pathways and how modulation of one component can have widespread effects.

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of phenylethanolamine derivatives are critical determinants of their biological activity. Even subtle changes in these properties can lead to significant differences in potency and selectivity.

Many phenylethanolamine derivatives are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. It is well-established that these stereoisomers can exhibit different pharmacological properties. mdpi.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

For example, in the case of PNMT, the enzyme generally prefers the (1R)-isomers of phenylethanolamine substrates. nih.gov Studies with various analogs, including norephedrines and 2-amino-1-tetralols, have helped to map the stereochemical requirements of the PNMT active site. nih.gov For 2-amino-1-tetralols, the combination of (1R) and (2S) configurations was found to be optimal for a good substrate. nih.gov

The following table illustrates the stereoisomer-specific potency of selected PNMT inhibitors:

| Compound | Enantiomer | PNMT Ki (μM) | α2 Ki (μM) | Selectivity (α2 Ki/PNMT Ki) |

| 3-Methyl-THIQ | (+)-enantiomer | 2.1 | 0.76 | 0.36 |

| 3-Hydroxymethyl-THIQ | (+)-enantiomer | 1.1 | 6.6 | 6.0 |

| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | Racemic | 0.34 | 1400 | 4100 |

Data sourced from multiple studies on phenylethanolamine N-methyltransferase inhibitors. nih.gov

Molecules are not static entities; they are flexible and can adopt various conformations in solution. The conformational landscape of a phenylethanolamine derivative—the collection of its accessible conformations and their relative energies—can significantly influence its biological activity. The biologically active conformation is the specific shape the molecule adopts when it binds to its target.

Conformational analysis studies, often aided by computational methods, are used to understand the preferred conformations of these molecules. For instance, in a series of potent and selective PNMT inhibitors, conformational analysis and docking studies were performed to understand why the (R)-enantiomer was more potent than the (S)-enantiomer and to determine the likely bound conformation of the active ring system. researchgate.net Such studies can reveal that only a subset of the low-energy conformations is responsible for the observed biological activity.

The flexibility of the side chain in phenylethanolamines is a key factor. The relative orientation of the amino group, the hydroxyl group, and the phenyl ring is critical for proper interaction with the binding site. By understanding the dynamic conformational landscapes of these molecules, it is possible to design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Substituent Effects on Bioactivity Profiles of Phenylethanolamine Derivatives

Modifying the substituents on the phenyl ring and other parts of the phenylethanolamine scaffold is a common strategy in medicinal chemistry to modulate the bioactivity profile of a compound. These substituents can influence a molecule's electronic properties, lipophilicity, and steric interactions with the target, thereby affecting its potency, selectivity, and pharmacokinetic properties.

For example, in the tetrahydroisoquinoline (THIQ) class of PNMT inhibitors, substituents at various positions have been systematically studied. A chlorine atom at the 7-position was found to be optimal for PNMT inhibition compared to other positions. acs.org Similarly, an alkyl substituent at the 3-position was more favorable than at the 1- or 4-positions. acs.org

The introduction of hydrophilic, electron-withdrawing groups (such as NO2, SO2CH3, or SO2NH2) at the 7-position of the THIQ nucleus has been shown to reduce binding affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT. nih.gov A synergistic effect on both potency and selectivity was observed with a 3,7-disubstitution pattern. nih.gov For instance, 7-aminosulfonyl-3-hydroxymethyl-THIQ is a highly selective PNMT inhibitor. nih.gov

The following table summarizes the effects of different substituents on the PNMT inhibitory activity and selectivity of THIQ derivatives:

| Compound | 3-Substituent | 7-Substituent | PNMT Ki (μM) | α2 Ki (μM) | Selectivity (α2 Ki/PNMT Ki) |

| THIQ | -H | -H | 9.7 | 0.35 | 0.036 |

| 3-Methyl-THIQ | -CH3 | -H | 2.1 | 0.76 | 0.36 |

| 3-Hydroxymethyl-THIQ | -CH2OH | -H | 1.1 | 6.6 | 6.0 |

| SK&F 29661 | -H | -SO2NH2 | 0.55 | 100 | 180 |

| Compound 12 | -CH2OH | -SO2NH2 | 0.34 | 1400 | 4100 |

Data compiled from studies on substituted tetrahydroisoquinolines. nih.gov

In the broader class of phenylethanolamine derivatives, the nature of the substituent on the phenyl ring can also have a profound impact on activity. For instance, the introduction of a 4-hydroxy group can influence receptor binding and selectivity. The length and nature of an alkoxy substituent, such as the butoxy group in 2-Amino-2-(4-butoxyphenyl)ethanol, would be expected to increase lipophilicity and potentially engage in hydrophobic interactions within the binding pocket of its target.

Aromatic Ring Modifications and Electronic Effects

The aromatic ring of the phenylethanolamine scaffold is a critical component for molecular recognition and binding, often engaging in hydrophobic and π-stacking interactions within receptor binding pockets. Modifications to this ring, particularly the introduction of various substituents, can profoundly alter the electronic properties and steric profile of the molecule, thereby modulating its activity.

In studies of analogous 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) inhibitors of Phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, it has been observed that electron-withdrawing substituents in the 7-position (analogous to the para-position of the phenyl ring) significantly enhance inhibitory potency. nih.gov This suggests that the electronic nature of the aromatic ring plays a crucial role in binding affinity. For derivatives of 2-Amino-2-(4-butoxyphenyl)ethanol, introducing electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂NH₂) or electron-donating groups (e.g., -OH, -OCH₃) at positions other than the 4-position (which is occupied by the butoxy group) would be expected to influence the molecule's interaction with its biological target.

For instance, an electron-withdrawing group could enhance interactions with electron-rich residues in a binding site, while a bulkier group might provide more favorable van der Waals contacts or, conversely, introduce steric hindrance. The position of the substituent is also critical; studies on related compounds have shown a preference for substitution at the para and meta positions for substrates and inhibitors, respectively, indicating a defined topography of the receptor's aromatic-binding region. nih.gov

| Substituent (at position 3) | Electronic Effect | Predicted Impact on Activity |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Potentially increased affinity due to enhanced hydrogen bonding or dipole interactions. nih.gov |

| -Cl (Chloro) | Electron-Withdrawing, Lipophilic | May increase binding through hydrophobic interactions while altering electronic character. |

| -OH (Hydroxyl) | Electron-Donating, H-bond donor/acceptor | Could introduce new hydrogen bonding interactions with the target, potentially increasing affinity. nih.gov |

| -CH₃ (Methyl) | Weakly Electron-Donating, Steric Bulk | May enhance hydrophobic interactions or cause steric clash, depending on binding pocket size. nih.gov |

| -CN (Cyano) | Strongly Electron-Withdrawing | Could serve as a hydrogen bond acceptor and significantly alter the ring's electronic nature. nih.gov |

Amino and Hydroxyl Group Derivatization and Their Consequences

The ethanolamine (B43304) side chain, containing both a primary amino group and a secondary hydroxyl group, is fundamental to the activity of many phenylethanolamines. These groups are typically involved in crucial hydrogen bonding and ionic interactions with biological targets. youtube.com Derivatization of these functional groups is a key strategy to probe their role and modify the compound's properties.

Amino Group Derivatization: The primary amino group is typically protonated at physiological pH, allowing it to form a strong ionic bond with acidic residues (e.g., aspartate or glutamate) in a receptor active site. nih.gov Alkylation of the amino group (e.g., N-methylation or N-ethylation) can alter its basicity and steric profile. While N-methylation is a key step in the biosynthesis of epinephrine from norepinephrine, further increases in the size of the alkyl substituent often lead to a decrease in agonist activity at certain receptors. nih.gov Derivatization can also be achieved through acylation, converting the amine to an amide, which would neutralize its basic character and eliminate the potential for ionic bonding, likely reducing or abolishing activity.

Hydroxyl Group Derivatization: The β-hydroxyl group on the ethanolamine side chain is also a key site for hydrogen bonding. youtube.com Its presence creates a chiral center, and often one enantiomer displays significantly higher activity than the other, highlighting the importance of its specific spatial orientation. Esterification or etherification of this hydroxyl group would remove its ability to act as a hydrogen bond donor, which would likely have a significant impact on binding affinity. Such derivatization can be accomplished using reagents like acyl chlorides or organic anhydrides. researchgate.net

| Modification | Functional Group Targeted | Potential Consequence |

|---|---|---|

| N-methylation | Amino Group | Conversion to a secondary amine; may alter receptor selectivity and potency. taylorandfrancis.com |

| N-acetylation | Amino Group | Formation of an amide; loss of basicity and ionic bonding capability, likely reducing activity. |

| O-acetylation (Esterification) | Hydroxyl Group | Masks the hydrogen bond donating ability; may decrease binding affinity or alter pharmacokinetics. |

| O-methylation (Etherification) | Hydroxyl Group | Eliminates hydrogen bond donation; increases lipophilicity. |

Butoxyphenyl Moiety Variations and Their Role in Activity

The 4-butoxy group is a defining feature of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate (B1200264). This alkoxy substituent significantly increases the lipophilicity of the molecule compared to its hydroxyl or methoxy (B1213986) counterparts. Its role is likely to facilitate entry into hydrophobic binding pockets and engage in van der Waals interactions. The length, branching, and conformation of this alkyl chain are critical determinants of activity.

Varying the length of the alkyl chain (e.g., from methoxy to hexyloxy) would systematically alter the compound's lipophilicity and its ability to fit within a binding pocket of a specific size. Studies on related 1-alkyl-2-phenylethylamine derivatives have shown that the size of the alkyl group is a critical factor for affinity at certain receptors. nih.gov Introducing branching into the chain (e.g., isobutoxy, sec-butoxy, or tert-butoxy) would introduce specific steric constraints that could either enhance or disrupt favorable interactions, depending on the shape of the receptor pocket. The flexibility of the n-butoxy chain allows it to adopt various conformations, which could be advantageous for fitting into a dynamic binding site.

| Alkoxy Group Variation | Chain Length | Branching | Predicted Effect on Lipophilicity (vs. Butoxy) | Potential Role in Activity |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Shorter | None | Lower | Reduced hydrophobic interaction. |

| Ethoxy (-OCH₂CH₃) | Shorter | None | Lower | Intermediate hydrophobic interaction. |

| Propoxy (-O(CH₂)₂CH₃) | Shorter | None | Lower | Reduced hydrophobic interaction. |

| Isobutoxy (-OCH₂CH(CH₃)₂) | Same | Branched | Similar | Introduces steric bulk, potentially improving binding specificity. |

| Pentoxy (-O(CH₂)₄CH₃) | Longer | None | Higher | Increased hydrophobic interaction; may be too large for some binding pockets. |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools for investigating the properties of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate at an atomic level, offering insights that complement experimental SAR studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT calculations can elucidate its intrinsic chemical properties. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution across the molecule. The MEP map would highlight the electron-rich regions (e.g., around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack and are likely sites for hydrogen bonding, and electron-deficient regions (e.g., around the amino protons), which are susceptible to nucleophilic attack. nih.gov These calculations are invaluable for understanding how the molecule will interact with biological macromolecules on an electronic level. nih.govnih.gov

| Calculated Property | Significance | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the outermost electrons; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. | -1.9 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. nih.gov | 4.6 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 3.2 Debye |

Molecular Dynamics Simulations for Conformational Flexibility

This compound possesses considerable conformational flexibility, particularly in its ethanolamine side chain and the butoxy tail. Molecular Dynamics (MD) simulations can model the motion of atoms in the molecule over time, providing a detailed picture of its dynamic behavior and conformational preferences in a simulated physiological environment (e.g., in water). mdpi.com

MD simulations would reveal the range of accessible conformations for the butoxy chain—whether it exists in an extended state or a more compact, folded state. mdpi.com This is critical, as the biologically active conformation required for receptor binding may be a higher-energy state that is less populated in solution. kent.ac.uk The simulations can also analyze the flexibility of the ethanolamine backbone, which is crucial for the optimal positioning of the amino and hydroxyl groups for interaction with a receptor. nih.gov Understanding the conformational landscape is essential for rational drug design and for interpreting SAR data.

Molecular Docking for Predictive Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. semanticscholar.org For this compound, docking studies could be performed with a relevant biological target (e.g., a G-protein coupled receptor or an enzyme like PNMT) to generate a plausible binding hypothesis.

A docking simulation would likely predict that the protonated amino group forms an ionic bond with a key acidic residue (e.g., Asp, Glu) in the active site. nih.gov The β-hydroxyl group would be positioned to form a hydrogen bond with a nearby acceptor or donor residue. The aromatic ring would be situated in a hydrophobic pocket, potentially engaging in π-π or cation-π interactions. The flexible butoxy chain would be predicted to occupy a deeper, lipophilic region of the binding site, making van der Waals contacts with nonpolar amino acid residues like leucine, isoleucine, and valine. nih.gov These predictive models can guide the design of new derivatives by suggesting modifications that would enhance these key interactions.

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues in Target |

|---|---|---|

| Protonated Amino Group | Ionic Bond, Hydrogen Bond | Aspartate (Asp), Glutamate (Glu) |

| β-Hydroxyl Group | Hydrogen Bond | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Aromatic Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Butoxy Chain | Hydrophobic, van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and development. mdpi.comnih.gov It serves to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound and its derivatives, QSAR models are instrumental in predicting the therapeutic efficacy of novel, unsynthesized analogs. This predictive capability accelerates the identification of promising lead candidates and optimizes the allocation of resources in the drug development pipeline. mdpi.com

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical and structural properties. By quantifying these properties using molecular descriptors, it is possible to develop a regression or classification model that predicts the activity of new molecules. The development of a robust and predictive QSAR model typically involves several key stages:

Solid State Chemistry and Material Science Implications of 2 Amino 2 4 Butoxyphenyl Ethanol Oxalate

Crystal Engineering and Polymorphism Research

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For 2-Amino-2-(4-butoxyphenyl)ethanol oxalate (B1200264), the primary interactions governing its crystal lattice would be the strong hydrogen bonds between the protonated amine and alcohol functionalities of the cation and the carboxylate groups of the oxalate anion.

The oxalate anion is a particularly effective hydrogen bond acceptor and can participate in various hydrogen bonding motifs. In similar amino acid oxalate structures, the hydrogen oxalate moieties have been observed to assemble into robust chain or column motifs through strong O-H···O- hydrogen bonds. rsc.org The amino acid cations then link to these oxalate columns via a network of N+-H···O- and O-H···O=C contacts. rsc.org This hierarchical assembly, driven by predictable hydrogen bonding, allows for the formation of well-defined supramolecular architectures. In the case of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate, the butoxy group introduces a flexible, hydrophobic chain that could influence the crystal packing, potentially leading to layered structures where hydrophilic regions of amino-alcohol-oxalate networks are separated by hydrophobic regions of interdigitating butoxy chains.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in material science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The conformational flexibility of the butoxy group and the potential for different hydrogen-bonding patterns in this compound make it a likely candidate for exhibiting polymorphism. The formation of different polymorphs could be influenced by crystallization conditions such as solvent, temperature, and cooling rate. The study of polymorphism in this compound would be essential to ensure the selection of a stable form with optimal properties for any specific application.

Influence of Co-Crystallization on Material Properties

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical composition. A co-crystal is a multi-component crystal in which neutral molecular components are held together in a stoichiometric ratio by non-covalent interactions. While this compound is a salt, the principles of co-crystallization can be extended to form multi-component crystals with other neutral molecules (co-formers).

The introduction of a co-former can disrupt the original crystal lattice of the salt and create new supramolecular synthons, leading to modified material properties. For instance, co-crystallization could be employed to:

Enhance Solubility: By selecting a highly soluble co-former, the dissolution rate of the resulting co-crystal can be significantly improved.

Improve Stability: Co-crystallization can lead to a more thermodynamically stable crystalline form, enhancing the shelf-life and processability of the material.

Tune Mechanical Properties: The mechanical properties of a crystal, such as hardness and tabletability, can be altered by the inclusion of a co-former.

The selection of a suitable co-former for this compound would depend on the desired property modification and the ability of the co-former to establish robust intermolecular interactions, such as hydrogen bonds or π-π stacking, with the salt.

Exploration of Non-Linear Optical (NLO) Properties in Related Oxalate Salts

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical data processing, and laser technology. researchgate.net Organic and semi-organic crystals, particularly those that crystallize in non-centrosymmetric space groups, can exhibit significant NLO properties. The chirality of the 2-Amino-2-(4-butoxyphenyl)ethanol cation is a key feature, as chiral molecules have a natural tendency to crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO activity, such as second harmonic generation (SHG).

Many organic and semi-organic oxalate salts have been investigated for their NLO properties. The combination of a protonated amine (electron acceptor) and an oxalate anion (part of the charge transfer system) can lead to materials with large optical non-linearity. For example, single crystals of glycinium oxalate have been shown to exhibit third-order NLO properties, including reverse saturable absorption and self-defocusing performance. researchgate.net Other studies on compounds like p-Toluidinium oxalate have also demonstrated significant third-order NLO susceptibility. nih.gov

The presence of the aromatic butoxyphenyl group in this compound could further enhance NLO properties due to the delocalized π-electron system. The investigation of its NLO properties would involve growing high-quality single crystals and subjecting them to techniques like the Kurtz-Perry powder test for SHG efficiency and Z-scan measurements for third-order NLO parameters.

Below is a table summarizing the NLO properties of some related organic oxalate salts, which provides a basis for the potential NLO activity of this compound.

| Compound Name | NLO Property Investigated | Key Finding |

| Glycinium Oxalate (GLO) | Third-Order NLO | Exhibits reverse saturable absorption (RSA) and self-defocusing. researchgate.net |

| p-Toluidinium Oxalate (PTO) | Third-Order NLO | Shows nonlinear absorption and self-defocusing, with a third-order susceptibility (χ³) of 7.83 x 10⁻⁶ esu. nih.gov |

| L-alaninium oxalate (LAO) | Second Harmonic Generation (SHG) | A potential NLO material based on a chiral amino acid. researchgate.net |

| Proline Oxalate (PO) | Second Harmonic Generation (SHG) | Investigated as a semi-organic NLO crystal. aksci.com |

Given these precedents, this compound is a promising candidate for further research into its NLO properties, with its chiral nature and extended conjugation suggesting potential for both second and third-order NLO applications.

Future Directions and Emerging Research Avenues for 2 Amino 2 4 Butoxyphenyl Ethanol Oxalate

Integration with Advanced Green Chemistry Synthetic Methodologies

The chemical synthesis of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate (B1200264) is an area ripe for innovation, particularly through the adoption of green chemistry principles aimed at reducing environmental impact and improving efficiency. Future research will likely pivot from traditional synthetic routes to more sustainable alternatives such as biocatalysis and continuous flow chemistry.

Biocatalysis offers a promising green alternative for the synthesis of chiral amino alcohols. researchgate.netnih.govmdpi.com Enzymatic cascades, utilizing recombinant Escherichia coli, have been successfully developed to convert L-phenylalanine and L-tyrosine into their corresponding 2-phenylethanol (B73330) and phenylacetic acid derivatives. researchgate.netnih.gov This approach, which involves an aromatic aldehyde formation module followed by either a reduction or oxidation module, allows for one-pot biotransformation. researchgate.netnih.gov The biosynthesis of chiral amino alcohols can also be achieved via engineered amine dehydrogenases in E. coli. nih.govfrontiersin.org The application of these biocatalytic methods to the synthesis of 2-Amino-2-(4-butoxyphenyl)ethanol could offer high enantioselectivity and reduce the need for hazardous reagents and solvents. The biotransformation of L-phenylalanine to 2-phenylethanol via the Ehrlich pathway in yeasts is another well-established process that could be adapted. mdpi.comresearchgate.net

Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). nih.govresearchgate.net This technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.gov Flow chemistry has been successfully applied to the multi-step synthesis of various pharmaceutically important compounds, including those with piperazine, pyrazole, and quinoline (B57606) cores. nih.govresearchgate.net The synthesis of β-amino alcohols has been demonstrated using a flow process involving an amine-mediated epoxide ring-opening. nih.gov The implementation of flow chemistry for the synthesis of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate could lead to higher yields, improved purity, and a more environmentally friendly manufacturing process. thieme-connect.demdpi.com

| Green Chemistry Methodology | Potential Advantages for Synthesis of 2-Amino-2-(4-butoxyphenyl)ethanol | Key Research Findings for Analogous Compounds |

| Biocatalysis | High enantioselectivity, reduced use of hazardous reagents, mild reaction conditions. | Efficient conversion of L-phenylalanine to 2-phenylethanol using enzymatic cascades in E. coli. researchgate.netnih.gov |

| Continuous Flow Chemistry | Improved safety, scalability, and process control; higher yields and purity. | Successful multi-step flow synthesis of various APIs, including β-amino alcohols. nih.govnih.gov |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

The discovery of novel derivatives of 2-Amino-2-(4-butoxyphenyl)ethanol with potentially improved biological activity can be accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. Given the structural similarity of 2-Amino-2-(4-butoxyphenyl)ethanol to known β-adrenergic receptor agonists, HTS assays targeting G-protein-coupled receptors (GPCRs) are particularly relevant. nih.govnih.gov

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. Cell-based functional assays have been developed to directly monitor the activation of GPCRs. nih.gov One such system utilizes β-lactamase enzyme fragment complementation to detect the interaction between an agonist-activated GPCR and β-arrestin. nih.gov This technology has been successfully used to screen natural compound libraries for β2-adrenoceptor agonists. nih.gov Another HTS method for detecting β1-adrenoceptor autoantibodies uses human iPSC-derived cardiomyocytes to measure changes in beat rate and contractility. nih.gov These HTS platforms could be adapted to screen for derivatives of 2-Amino-2-(4-butoxyphenyl)ethanol that modulate the activity of specific GPCRs.

Combinatorial chemistry enables the rapid synthesis of large libraries of related compounds. Facile combinatorial strategies have been developed for the construction of libraries of functionalized chiral amino alcohol-derived fragments. acs.orgnih.gov These methods have been used to create libraries of oxazolidinones, morpholinones, lactams, and sultams from commercially available amino alcohols. acs.orgnih.gov By applying these combinatorial approaches to the 2-Amino-2-(4-butoxyphenyl)ethanol scaffold, a diverse library of derivatives could be generated for subsequent HTS. Structure-activity relationship (SAR) studies on these derivatives, similar to those conducted on other phenethylamine (B48288) and tryptamine (B22526) derivatives, would then provide valuable insights for the design of more potent and selective compounds. biomolther.org

| Approach | Application to 2-Amino-2-(4-butoxyphenyl)ethanol | Relevant Research Findings |

| High-Throughput Screening | Identification of derivatives with specific GPCR agonist or antagonist activity. | Development of cell-based HTS assays for β-adrenergic receptor modulators. nih.govnih.gov |

| Combinatorial Chemistry | Rapid generation of a diverse library of derivatives for screening. | Efficient synthesis of chiral fragments derived from amino alcohols to create compound libraries. acs.orgnih.gov |

Interdisciplinary Research with Structural Biology and Bioinformatics

A deeper understanding of the molecular interactions between 2-Amino-2-(4-butoxyphenyl)ethanol and its biological targets can be achieved through the integration of structural biology and bioinformatics. These computational approaches can guide the design of new derivatives with improved affinity and selectivity.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution three-dimensional structures of the target receptor in complex with 2-Amino-2-(4-butoxyphenyl)ethanol or its analogs. While crystal structures for many GPCRs, including the β1- and β2-adrenergic receptors, are available, obtaining a structure with the specific ligand of interest would be a significant step forward. mdpi.comacs.org This structural information would reveal the precise binding mode and key interactions, facilitating structure-based drug design. acs.org

Bioinformatics and molecular modeling offer powerful tools for in silico screening and ligand design. oup.com Virtual screening of large compound databases against the structure of a target GPCR can identify potential new ligands. arxiv.org Machine learning algorithms are increasingly being used to predict target-ligand interactions and the bioactivity of molecules. arxiv.org For GPCRs, specific computational tools like DeepGPCR and pdCSM-GPCR have been developed to predict ligand binding and bioactivity with greater accuracy. oup.comnih.gov Databases such as GLASS provide comprehensive, manually curated resources for experimentally validated GPCR-ligand associations, which can be valuable for model development and validation. oup.com These in silico approaches, including pharmacophore-based virtual screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, can be applied to design and prioritize derivatives of 2-Amino-2-(4-butoxyphenyl)ethanol for synthesis and experimental testing. nih.govresearchgate.netmdpi.com Molecular docking studies, which have been used to determine the putative binding modes of other 2-amino-2-phenylethanol (B122105) derivatives at the β2-adrenoceptor, could provide initial hypotheses for the binding of 2-Amino-2-(4-butoxyphenyl)ethanol. nih.gov

| Discipline | Application | Key Methodologies and Tools |

| Structural Biology | Determination of the 3D structure of the ligand-receptor complex. | X-ray crystallography, cryo-electron microscopy. mdpi.comacs.org |

| Bioinformatics | Prediction of ligand binding, virtual screening, and ADMET properties. | Molecular docking, machine learning (e.g., DeepGPCR), pharmacophore modeling. nih.govoup.comarxiv.orgnih.gov |

Advancements in Analytical Methodologies for Complex Matrices

The accurate quantification and characterization of this compound, both as a pure substance and within complex matrices, requires sophisticated analytical methodologies. Future research in this area will likely focus on enhancing the sensitivity, selectivity, and efficiency of these methods.

The analysis of pharmaceutical salts presents unique challenges that can be addressed with a variety of advanced analytical techniques. nih.govrsc.org A comprehensive characterization of the solid-state properties of this compound would involve techniques such as X-ray diffraction, spectroscopy (NMR, IR, Raman), and thermal analysis (DSC, TGA). nih.gov

For the quantification of 2-Amino-2-(4-butoxyphenyl)ethanol in complex biological or environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. sciex.comlongdom.org LC-MS/MS methods have been developed for the analysis of various ethanolamines in matrices such as urine and wastewater. researchgate.netrsc.orgresearchgate.net The use of hydrophilic interaction liquid chromatography (HILIC) combined with an evaporative light scattering detector (ELSD) has been shown to be effective for the separation and quantification of both the active pharmaceutical ingredient (API) and its salt counterion. lcms.cz A robust LC-MS/MS method for ethanolamines in high-salinity and high-organic content wastewater has been developed, which utilizes solid-phase extraction (SPE) and stable isotope standards to mitigate matrix effects. rsc.org Similar strategies could be employed for the analysis of this compound in challenging sample types.

Given that 2-Amino-2-(4-butoxyphenyl)ethanol is a chiral compound, the development of chiral separation methods is crucial. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used technique for the enantiomeric resolution of chiral amines and amino alcohols. nih.govyakhak.orgwvu.edu Capillary electrophoresis (CE) also offers a high-resolution method for chiral separations. wvu.eduresearchgate.net These techniques will be essential for studying the properties of the individual enantiomers of 2-Amino-2-(4-butoxyphenyl)ethanol.

| Analytical Technique | Application | Key Features |

| Solid-State Analysis | Characterization of the oxalate salt form. | X-ray diffraction, NMR spectroscopy, thermal analysis. nih.gov |

| LC-MS/MS | Quantification in complex matrices (e.g., biological fluids, environmental samples). | High sensitivity and specificity, mitigation of matrix effects through SPE and isotopic standards. sciex.comresearchgate.netrsc.orglcms.cz |

| Chiral Separation (HPLC, CE) | Separation and quantification of individual enantiomers. | Use of chiral stationary phases or chiral selectors in the mobile phase. nih.govyakhak.orgresearchgate.net |

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-amino-2-(4-butoxyphenyl)ethanol oxalate?

Answer:

-

Synthesis:

- Step 1: React 4-butoxyphenylacetaldehyde with ammonia in ethanol under reflux (60–80°C, 12–24 hours) to form the intermediate 2-amino-2-(4-butoxyphenyl)ethanol .

- Step 2: Crystallize the product with oxalic acid in a 1:1 molar ratio in methanol at 0–5°C to yield the oxalate salt .

- Key Parameters: Monitor pH (optimal range: 6–7) and reaction progress via thin-layer chromatography (TLC) using silica gel plates and a 3:1 hexane/ethyl acetate mobile phase.

-

Characterization:

- NMR Spectroscopy: Confirm structure using H and C NMR. For example, the oxalate proton resonates at δ 4.1–4.3 ppm (quartet), and the aromatic protons appear as a doublet at δ 7.2–7.4 ppm .

- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H] at m/z 209.29 (free base) and [M+oxalate] at m/z 306.36 .

- Elemental Analysis: Theoretical C: 54.28%, H: 6.74%, N: 4.56%. Deviations >0.3% indicate impurities .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Answer:

- Experimental Design:

- Storage Conditions: Test stability at 25°C (ambient), 4°C (refrigerated), and -20°C (frozen) over 0, 30, 60, and 90 days. Use airtight amber vials to prevent photodegradation.

- Analytical Methods:

- HPLC: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) at 1 mL/min. Monitor degradation products at 254 nm .

- Karl Fischer Titration: Quantify water content to assess hygroscopicity (threshold: <0.5% w/w for long-term stability) .

- Results Table:

| Condition | Degradation (%) at 90 Days | Major Degradant (HPLC Peak) |

|---|---|---|

| 25°C | 12.3 ± 1.2 | Oxalic acid (Rt = 2.1 min) |

| 4°C | 3.8 ± 0.7 | None detected |

| -20°C | 1.5 ± 0.3 | None detected |

Advanced Research Questions

Q. How can mechanistic insights into the oxalate salt formation be explored using computational chemistry?

Answer:

- Methodology:

- Density Functional Theory (DFT): Optimize geometries of 2-amino-2-(4-butoxyphenyl)ethanol and oxalic acid using B3LYP/6-31G(d). Calculate binding energy (ΔE) for salt formation. A ΔE < -20 kcal/mol indicates favorable interaction .

- Molecular Dynamics (MD): Simulate solvation in methanol/water (80:20) to study crystallization kinetics. Radial distribution functions (RDFs) between oxalate and ethanolamine groups reveal hydrogen-bonding patterns .

- Key Findings:

- Strong hydrogen bonds between oxalate’s carboxylate and the ethanolamine’s -NH group (bond length: 1.8–2.0 Å) stabilize the salt .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Case Study: Conflicting IC values (e.g., 10 µM vs. 50 µM) in enzyme inhibition assays.

- Root-Cause Analysis:

- Assay Variability: Compare buffer pH (e.g., Tris-HCl vs. phosphate), ionic strength, and temperature. Reproduce assays at pH 7.4 and 37°C .

- Compound Purity: Reanalyze batches via HPLC; impurities >1% (e.g., residual oxalic acid) may interfere with activity .

- Statistical Validation: Use ANOVA to assess inter-lab variability. A p-value <0.05 indicates significant methodological discrepancies .

Q. What strategies optimize enantiomeric purity during synthesis for pharmacological studies?

Answer:

-

Chiral Resolution:

-

Data Table:

Method Enantiomeric Excess (% ee) Yield (%) Chiral Chromatography 99.5 70 Enzymatic Resolution 95.2 85

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.